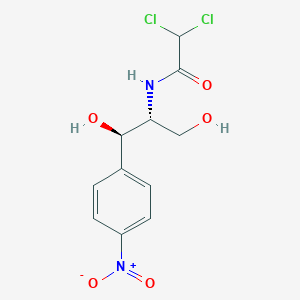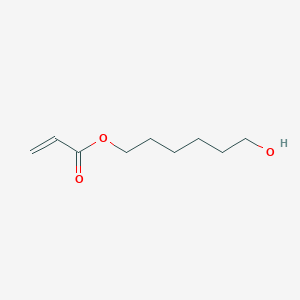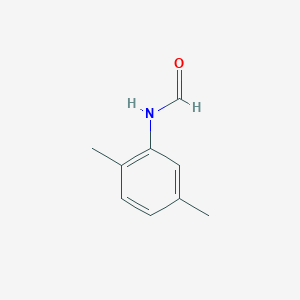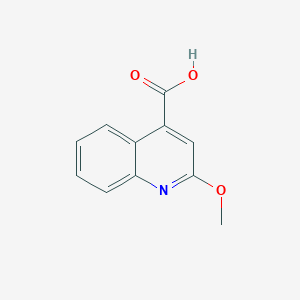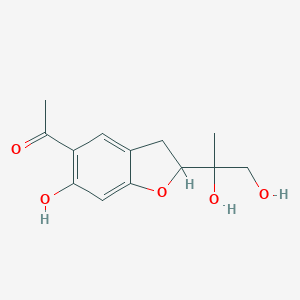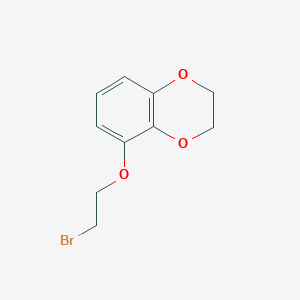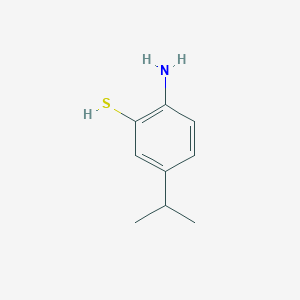
2-Amino-5-(propan-2-yl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(propan-2-yl)benzene-1-thiol, also known as o-aminothiophenol or 2-APB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule has a wide range of effects on biological systems, making it a promising candidate for various fields of study.
Mechanism Of Action
The mechanism of action of 2-APB is complex and multifaceted. It has been shown to interact with a wide range of biological targets, including ion channels, enzymes, and receptors. Its effects on calcium signaling are thought to be mediated through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R), which regulates calcium release from intracellular stores.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-APB are diverse and depend on the specific biological system under study. In general, it has been shown to inhibit calcium release from intracellular stores, which can have a wide range of downstream effects. It has also been shown to modulate ion channels and receptors, leading to changes in cellular signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-APB is its versatility in biological systems. It has been shown to have effects on a wide range of targets, making it a useful tool in many areas of research. However, its complex mechanism of action can also make it difficult to interpret results, and its effects can be highly context-dependent.
Future Directions
There are many potential future directions for research on 2-APB. One promising area of study is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, its effects on calcium signaling make it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential applications of this molecule and its mechanisms of action in various biological systems.
Synthesis Methods
The synthesis of 2-APB can be achieved through several methods, including the reaction of 2-chloro-5-(propan-2-yl)nitrobenzene with thiourea, or the reaction of 2-chloro-5-(propan-2-yl)nitrobenzene with potassium sulfide. These methods have been optimized to produce high yields of pure 2-APB.
Scientific Research Applications
2-APB has been extensively studied for its potential applications in various fields of science. Its unique properties make it a useful tool in the study of calcium signaling, as it has been shown to inhibit calcium release from intracellular stores. This property has led to its use in the study of various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
131105-91-4 |
|---|---|
Product Name |
2-Amino-5-(propan-2-yl)benzene-1-thiol |
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-amino-5-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C9H13NS/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
OYIKVERQVRJJEA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)N)S |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)S |
synonyms |
Benzenethiol, 2-amino-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



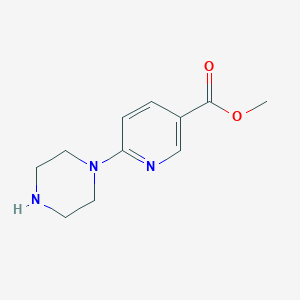
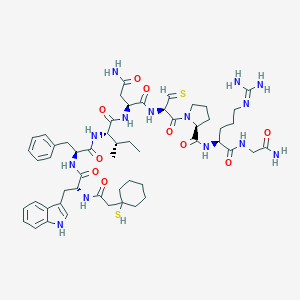
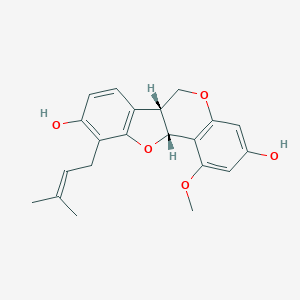
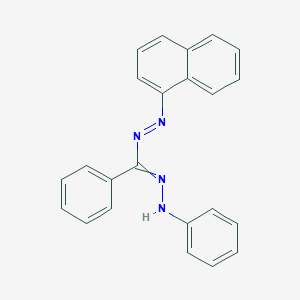
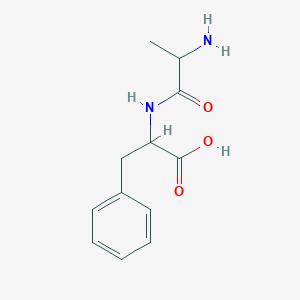
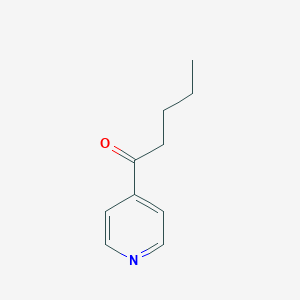
![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)
